dimethyl[(1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[(1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl[(1H-pyrazol-4-yl)methyl]amine can be synthesized through the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines . The process typically involves heating the mixture under reflux in a solvent such as acetonitrile . Another method involves the cyclization of pyrazole derivatives with hydrazine monohydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
Dimethyl[(1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Agrochemistry: Pyrazole derivatives are known for their pesticidal and herbicidal activities.
Materials Science: This compound can be used in the development of new materials with unique properties, such as coordination polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of dimethyl[(1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways depend on the specific application and the structure of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine
- 5-chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine
- N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-methylpyridin-2-amine
Uniqueness
Dimethyl[(1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamine group can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
37599-61-4 |
---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1H-pyrazol-4-yl)methanamine |
InChI |
InChI=1S/C6H11N3/c1-9(2)5-6-3-7-8-4-6/h3-4H,5H2,1-2H3,(H,7,8) |
InChI Key |
ZRRJOIZUONRZAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.